N-(2,3-dimethylphenyl)-1,3-benzothiazol-2-amine
Description
N-(2,3-Dimethylphenyl)-1,3-benzothiazol-2-amine is a benzothiazole derivative featuring a 2,3-dimethylphenyl substituent on the amine group. The benzothiazole scaffold is widely recognized in medicinal chemistry for its diverse biological activities, including antiproliferative, antimicrobial, and anti-inflammatory properties . The presence of the 2,3-dimethylphenyl group may enhance lipophilicity and influence binding interactions in biological systems, making it a candidate for pharmacological exploration .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-10-6-5-8-12(11(10)2)16-15-17-13-7-3-4-9-14(13)18-15/h3-9H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMZHHNZRORCCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC3=CC=CC=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 2,3-dimethylphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The benzothiazole sulfur atom undergoes oxidation under controlled conditions. Key reagents and outcomes include:
| Oxidizing Agent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> | Sulfoxide derivative | Room temperature, 4–6 h | 65–70% | |
| KMnO<sub>4</sub> | Sulfone derivative | Acidic aqueous medium, reflux | 55–60% |
The sulfoxide product retains the amidine nitrogen’s reactivity, enabling further functionalization, while sulfonation enhances electrophilicity for substitution reactions.
Reduction Reactions
Reduction primarily targets the benzothiazole ring’s C=N bond or the dimethylphenyl group:
-
Catalytic Hydrogenation :
Using Pd/C or Raney Ni under H<sub>2</sub> (1–3 atm) cleaves the C=N bond, yielding 2-amino-3-(2,3-dimethylphenyl)thiophenol derivatives . -
LiAlH<sub>4</sub> Reduction :
Selectively reduces the benzothiazole ring to a dihydrobenzothiazole structure without altering the dimethylphenyl group .
Alkylation and Acylation
The exocyclic NH group undergoes nucleophilic reactions:
Acylation
Reaction with acyl chlorides (e.g., acetyl chloride) in DMF/TEA produces N-acylated derivatives :
| Acylating Agent | Product | Conditions | Yield |
|---|---|---|---|
| Acetyl chloride | N-(2,3-dimethylphenyl)-2-acetamidobenzothiazole | Reflux, 4 h | 85–90% |
Alkylation
Alkyl halides (e.g., benzyl bromide) in basic media yield N-alkylated derivatives , often used in pharmaceutical intermediates .
Multicomponent Cyclization Reactions
The compound participates in Hf(OTf)<sub>4</sub>-catalyzed one-pot syntheses to form fused heterocycles:
Example Reaction :
N-(2,3-dimethylphenyl)-1,3-benzothiazol-2-amine + benzaldehyde + 2,4-pentanedione → 4-phenylpyrimido[2,1-b]benzothiazole
This method efficiently constructs tricyclic frameworks relevant to materials science .
Electrophilic Substitution
The benzothiazole ring undergoes nitration and halogenation at the 6-position:
| Reagent | Product | Position | Yield |
|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 6-nitro-N-(2,3-dimethylphenyl)benzothiazol-2-amine | C6 | 60% |
| Cl<sub>2</sub>/FeCl<sub>3</sub> | 6-chloro derivative | C6 | 55% |
Electron-donating groups (e.g., methyl) on the phenyl ring direct substitution to the benzothiazole’s 6-position .
Scientific Research Applications
Antimicrobial Activity
Benzothiazole derivatives, including N-(2,3-dimethylphenyl)-1,3-benzothiazol-2-amine, have shown promising antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various pathogens, which is crucial in the fight against antibiotic resistance and infectious diseases .
Antiviral Properties
Research indicates that compounds within the benzothiazole family possess antiviral activity. This is particularly relevant in the context of emerging viral threats, including coronaviruses. The antiviral mechanisms often involve inhibition of viral replication or interference with viral entry into host cells .
Anticancer Potential
Benzothiazole derivatives have been explored for their anticancer properties. Studies have indicated that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanisms often involve modulation of cell signaling pathways related to proliferation and survival .
Pharmacological Effects
This compound has been evaluated for a range of pharmacological effects:
- Antioxidant Activity : This compound may help mitigate oxidative stress by scavenging free radicals.
- Anti-inflammatory Effects : Inflammation is a common underlying factor in many diseases; thus, compounds with anti-inflammatory properties are of significant interest .
- Neuroprotective Effects : Some studies suggest potential neuroprotective roles for benzothiazole derivatives, making them candidates for treating neurodegenerative diseases such as Alzheimer's .
Several case studies exemplify the applications of this compound:
Case Study 1: Antiviral Activity
In vitro studies demonstrated that certain benzothiazole derivatives inhibited the replication of specific viruses by targeting viral proteins essential for their lifecycle. This highlights the potential use of this compound as a lead compound for antiviral drug development .
Case Study 2: Anticancer Research
A series of experiments evaluated the cytotoxic effects of benzothiazole derivatives on various cancer cell lines. Results indicated that modifications to the benzothiazole structure significantly affected their potency against tumor cells, suggesting a pathway for optimizing therapeutic efficacy through chemical synthesis .
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The 2,3-dimethylphenyl group in the target compound (electron-donating) contrasts with electron-withdrawing substituents (e.g., Cl, NO₂) in analogues like BT16, which may enhance reactivity in electrophilic environments .
- Solubility : The imidazole-propyl chain in ’s compound improves aqueous solubility (42.1 µg/mL) compared to lipophilic methyl or chloro substituents .
Key Observations :
- Azide-Based Cyclization : highlights a high-yield (82–97%) method using nitrile and azide precursors, suggesting efficiency for triazole-containing benzothiazoles .
- Thiosemicarbazide Routes : Analogues like thiadiazol-2-amines are synthesized via POCl₃-mediated reactions, offering versatility for heterocyclic systems .
Key Observations :
- Antiproliferative Potency : BT16 demonstrates high efficacy (IC₅₀ <1 µM), likely due to its nitro and chloro substituents enhancing cellular uptake .
- Structural-Activity Relationships : The 2,3-dimethylphenyl group in the target compound may offer balanced lipophilicity for blood-brain barrier penetration, akin to imidazole-propyl derivatives in .
Physicochemical Properties
Critical properties include solubility, melting points, and spectral characteristics:
Biological Activity
N-(2,3-dimethylphenyl)-1,3-benzothiazol-2-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, presenting data from various studies, including synthesis methods, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. The specific substitution pattern on the benzothiazole ring is critical for its biological activity. The compound can be synthesized through various methods involving reactions between substituted anilines and benzothiazole derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes involved in cell proliferation and modulate receptor activity, leading to various biological effects:
- Antimicrobial Activity : The compound has shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating strong activity against pathogens such as Staphylococcus aureus and Enterococcus faecalis .
- Anticancer Activity : this compound has been investigated for its anticancer potential. Research indicates that it may inhibit cancer cell proliferation by targeting key signaling pathways such as AKT and ERK .
Antibacterial Activity
The antibacterial efficacy of this compound was evaluated in several studies. The following table summarizes the antibacterial activity against selected bacterial strains:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 18 |
| Escherichia coli | 15 | |
| Enterococcus faecalis | 20 |
These results indicate that the compound exhibits strong antibacterial properties comparable to standard antibiotics like ciprofloxacin .
Anticancer Activity
In vitro studies have demonstrated the anticancer effects of this compound on various cancer cell lines. The following table provides insights into its cytotoxicity:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| A431 (skin cancer) | 5 | Inhibition of AKT/ERK pathways |
| A549 (lung cancer) | 4 | Induction of apoptosis |
| H1299 (lung cancer) | 6 | Cell cycle arrest |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .
Comparative Analysis with Similar Compounds
When compared to other benzothiazole derivatives, this compound demonstrates unique properties due to its specific substitution pattern. For example:
| Compound Name | Antibacterial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | Moderate | High |
| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | Low | Very High |
This comparison underscores the distinctive biological profiles that can arise from variations in chemical structure .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antibacterial Properties : A study demonstrated that this compound exhibited superior activity against Staphylococcus aureus, outperforming traditional antibiotics in certain assays .
- Anticancer Mechanism Exploration : Research focused on its ability to induce apoptosis in lung cancer cells indicated that it could serve as a lead compound for developing new cancer therapies targeting specific signaling pathways .
Q & A
Q. What are the common synthetic routes for N-(2,3-dimethylphenyl)-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of benzothiazol-2-amine derivatives typically involves oxidative cyclodesulfurization of monothioureas formed from aminophenol or phenylenediamine derivatives. For example, iodine-mediated oxidative cyclodesulfurization (I₂ in DMSO at 80°C for 4–6 hours) offers a cost-effective and eco-friendly alternative to traditional methods using toxic reagents like HgO or hypervalent iodine(III) compounds . Key optimization parameters include:
- Temperature : Elevated temperatures (70–90°C) improve reaction rates but may require reflux conditions.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Substituents : Electron-withdrawing groups on the aryl isothiocyanate increase electrophilicity, improving cyclization efficiency .
Yields can exceed 80% under optimized conditions, with purity confirmed via TLC and recrystallization.
Q. How is the compound characterized using spectroscopic techniques, and what key spectral markers should researchers expect?
- Methodological Answer :
- IR Spectroscopy : Key peaks include:
- N-H stretching (~3140–3550 cm⁻¹) .
- C=N (benzothiazole ring) at ~1610–1620 cm⁻¹ .
- ¹H NMR : Distinct signals for aromatic protons (6.4–8.3 ppm) and NH protons (4.1–4.2 ppm, broad singlet) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 466 for derivatives) and fragmentation patterns (e.g., loss of Cl or NO₂ groups) confirm molecular weight and substituents .
Cross-validation with elemental analysis (C, H, N percentages) ensures structural consistency .
Advanced Research Questions
Q. How can X-ray crystallography and software like SHELXL or WinGX be utilized to determine the crystal structure of this compound?
- Methodological Answer :
- Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperature (e.g., 100 K) improves resolution. Use Mo-Kα radiation (λ = 0.71073 Å) for small molecules .
- Structure Solution : SHELXD (direct methods) or SHELXT (intrinsic phasing) for phase determination .
- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. Validate using R-factors (R₁ < 0.05 for high-quality data) .
- Visualization : WinGX or ORTEP-3 generates thermal ellipsoid plots, highlighting bond angles and torsional deviations .
Example: The related compound N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine was resolved with C–S bond lengths of 1.74–1.76 Å and dihedral angles < 5° between aromatic planes .
Q. What computational methods (e.g., DFT) are applied to study the electronic structure and reactivity of the compound?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311++G(d,p) to optimize geometry and compute:
- HOMO-LUMO gaps (predicting charge transfer interactions) .
- Electrostatic potential maps (identifying nucleophilic/electrophilic sites) .
- Molecular Docking : For bioactivity studies, dock the compound into target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Score binding affinities (ΔG < −7 kcal/mol suggests strong interaction) .
- MD Simulations : Assess stability in solvent (e.g., water, 300 K, 100 ns) via RMSD plots to confirm conformational rigidity .
Q. How can researchers address contradictions in spectroscopic or crystallographic data during structure elucidation?
- Methodological Answer :
- Cross-Validation : Compare experimental IR/NMR with computed spectra (e.g., Gaussian DFT). Mismatches in NH or aromatic proton shifts may indicate tautomerism or solvent effects .
- Twinned Crystals : Use PLATON’s TWINABS to refine twinned data if SHELXL refinement yields high R-factors .
- Disordered Atoms : Apply SHELXL’s PART instruction to model split positions, constrained via similarity restraints .
Example: Discrepancies in Cl atom positions in N-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine were resolved by refining occupancy factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
